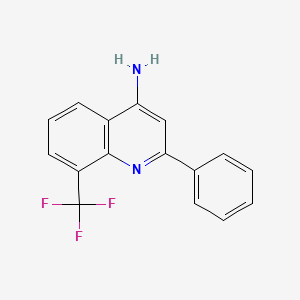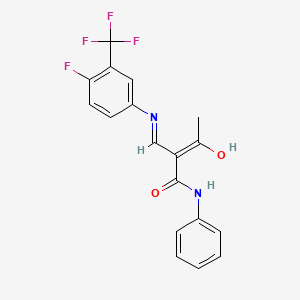
2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide is a synthetic organic compound characterized by its unique structural features, including a propenamide backbone substituted with acetyl, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)aniline and N-phenylpropenamide.
Acetylation: The aniline derivative undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to form the acetylated intermediate.
Coupling Reaction: The acetylated intermediate is then coupled with N-phenylpropenamide under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency of various chemical transformations.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Additives: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.
Coatings: Its functional groups allow for its use in specialized coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of (Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and fluoro groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular pathways, influencing biological processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
- (Z)-2-acetyl-3-[4-chloro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide
- (Z)-2-acetyl-3-[4-bromo-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide
- (Z)-2-acetyl-3-[4-methyl-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the aromatic ring, such as chloro, bromo, or methyl groups instead of fluoro.
- Reactivity: These structural variations can influence the compound’s reactivity, particularly in electrophilic aromatic substitution reactions.
- Applications: While similar in many respects, each compound’s unique substituents can confer distinct properties, making them suitable for different applications in drug development or materials science.
Properties
Molecular Formula |
C18H14F4N2O2 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(Z)-2-[[4-fluoro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C18H14F4N2O2/c1-11(25)14(17(26)24-12-5-3-2-4-6-12)10-23-13-7-8-16(19)15(9-13)18(20,21)22/h2-10,25H,1H3,(H,24,26)/b14-11-,23-10? |
InChI Key |
FLIAYZSPAKHWPL-CJMQLOFNSA-N |
Isomeric SMILES |
C/C(=C(\C=NC1=CC(=C(C=C1)F)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O |
Canonical SMILES |
CC(=C(C=NC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


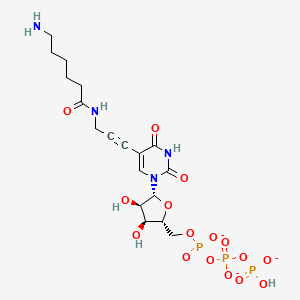
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
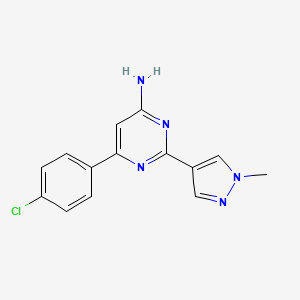
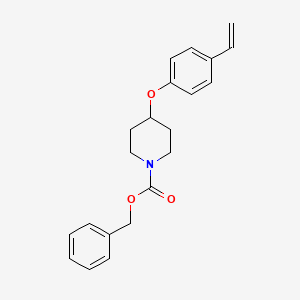

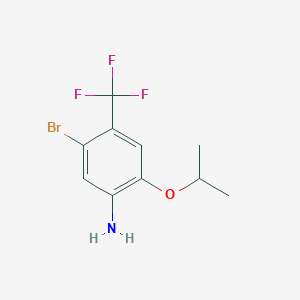
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
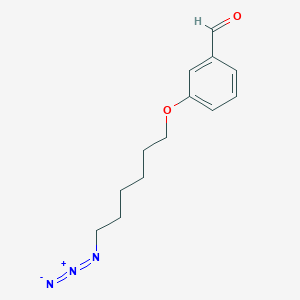
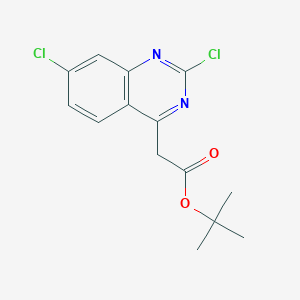
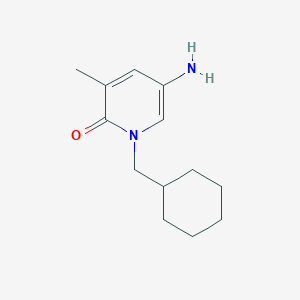
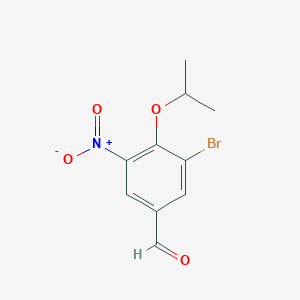
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
